molecular formula C11H13F3N2O B3003688 (1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol CAS No. 1508542-39-9

(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B3003688
CAS No.: 1508542-39-9
M. Wt: 246.233
InChI Key: VNOKQVAPGXBPRA-UHFFFAOYSA-N
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Description

(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a methanol group and a 4-(trifluoromethyl)pyridin-2-yl moiety. Pyrrolidine derivatives are often utilized due to their conformational flexibility and hydrogen-bonding capabilities, which can improve target binding .

Properties

IUPAC Name

[1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-15-10(6-8)16-5-1-2-9(16)7-17/h3-4,6,9,17H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOKQVAPGXBPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC(=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol: has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: Used in the development of advanced materials with specific electronic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more efficiently. It may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine-Pyrrolidine Backbones

Compound A : (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Structure: Differs from the target compound in two key aspects: Pyridine ring substitution: 6-fluoro vs. 4-trifluoromethyl. Pyrrolidine substitution: Methanol at the 3-position vs. 2-position.
  • The 3-position methanol alters hydrogen-bonding geometry, which could affect receptor interactions in bioactive applications .
Compound B : (S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
  • Structure: Shares a pyrrolidin-2-yl backbone but incorporates an imidazopyrazine ring and a butynoyl group.
  • The butynoyl group introduces alkyne functionality, which may be leveraged for click chemistry in drug conjugation .

Pyridine Derivatives with Trifluoromethyl Substitutents

Compound C : 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
  • Structure : Benzaldehyde substituted with a 5-CF₃-pyridin-2-yl group.
  • Key Data :
    • Molecular weight: 251.20 g/mol.
    • Melting point: 91–93°C.
  • Implications: The aldehyde group offers reactivity for further synthetic modifications (e.g., Schiff base formation). Compared to the target compound, the absence of a pyrrolidine-methanol group limits hydrogen-bonding capacity .
Compound D : 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine
  • Structure : Piperazine ring attached to a 5-CF₃-pyridin-2-yl group.
  • Implications: Piperazine’s two nitrogen atoms enhance basicity and solubility in acidic environments.

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
Target Compound ~265.2 (estimated) 4-CF₃-pyridin-2-yl, pyrrolidin-2-yl methanol N/A Pharmaceutical intermediate
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol ~225.2 (estimated) 6-F-pyridin-2-yl, pyrrolidin-3-yl methanol N/A Research chemical
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde 251.20 5-CF₃-pyridin-2-yl, benzaldehyde 91–93 Synthetic intermediate
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine ~217.2 (estimated) 5-CF₃-pyridin-2-yl, piperazine N/A Agrochemical research

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to fluoro or unsubstituted pyridines .
  • Solubility vs. Lipophilicity: Pyrrolidine-methanol derivatives balance solubility (via -OH) and lipophilicity (via CF₃), whereas benzaldehyde or piperazine analogues may prioritize one property over the other .
  • Synthetic Utility: Compounds like 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde serve as versatile intermediates for further functionalization, while the target compound’s pyrrolidine-methanol group may be optimized for direct bioactivity .

Biological Activity

(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol, a compound characterized by its unique trifluoromethyl group and pyrrolidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological contexts, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄F₃N₂O
  • Molecular Weight : 246.23 g/mol
  • CAS Number : 1303829-13-1

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For example, compounds structurally similar to this compound have shown significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) and pancreatic cancer cells (PANC-1) through mechanisms involving apoptosis and inhibition of cell migration .
  • Neuroprotective Effects :
    • In neuropharmacological studies, related compounds have been shown to prevent neurotoxicity induced by kainic acid in rat hippocampal slices, suggesting a protective role against excitotoxicity .
  • Enzyme Inhibition :
    • The compound has been implicated in the modulation of enzyme activities, particularly those involved in cancer progression such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

Case Studies

StudyFindings
Breast Cancer Proliferation Inhibition Compounds similar to this compound inhibited MDA-MB-231 cell growth with IC50 values ranging from 6 to 63 μM .
Neuroprotective Mechanism The compound prevented cell death in hippocampal slices exposed to excitotoxic agents, highlighting its potential as a neuroprotective agent .
MMP Inhibition Significant inhibition of MMP activity was observed with certain analogs of the compound, indicating a potential role in reducing tumor invasiveness .

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